3,4-dimethoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
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Overview
Description
3,4-DIMETHOXY-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is a complex organic compound belonging to the class of chromen-6-ones. This compound is characterized by its unique structure, which includes a chromen-6-one core with methoxy groups at the 3 and 4 positions and a cyclohexane ring fused to the chromen core. This structural arrangement imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIMETHOXY-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3,4-DIMETHOXY-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy groups or other reactive sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives .
Scientific Research Applications
3,4-DIMETHOXY-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 3,4-DIMETHOXY-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE involves its interaction with various molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in cellular processes. The specific pathways involved depend on the biological context and the nature of the interactions .
Comparison with Similar Compounds
Similar Compounds
2-acetyl-3-hydroxy-4-methyl-6H,7H,8H,9H,10H-cyclohexa [c]chromen-6-one: This compound has a similar chromen-6-one core but differs in the substituents attached to the core.
3-[(4-Methylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one: Another similar compound with different substituents and a benzyl group attached to the chromen core.
Uniqueness
The uniqueness of 3,4-DIMETHOXY-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE lies in its specific structural features, such as the methoxy groups at the 3 and 4 positions and the fused cyclohexane ring. These features impart distinct chemical and physical properties, making it valuable for various applications .
Properties
Molecular Formula |
C15H16O4 |
---|---|
Molecular Weight |
260.28 g/mol |
IUPAC Name |
3,4-dimethoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C15H16O4/c1-17-12-8-7-10-9-5-3-4-6-11(9)15(16)19-13(10)14(12)18-2/h7-8H,3-6H2,1-2H3 |
InChI Key |
GTRRVNDLMOWSAK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C3=C(CCCC3)C(=O)O2)OC |
Origin of Product |
United States |
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